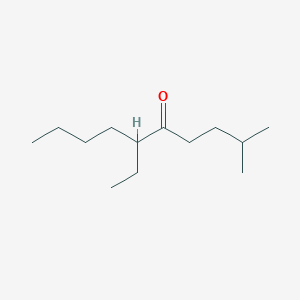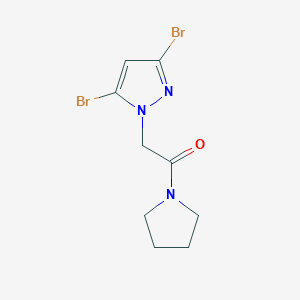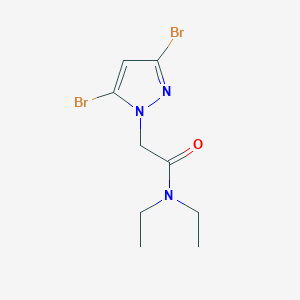
6-Ethyl-2-methyldecan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-2-methyldecan-5-one is an organic compound with the molecular formula C₁₃H₂₆O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its unique structural configuration, which includes an ethyl group at the sixth carbon, a methyl group at the second carbon, and a decan-5-one backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methyldecan-5-one can be achieved through various organic synthesis techniques. One common method involves the alkylation of a suitable precursor ketone. For instance, starting with 2-methyl-5-decanone, an ethyl group can be introduced at the sixth carbon position using ethyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts like palladium on carbon (Pd/C) may also be employed to facilitate the alkylation process.
化学反应分析
Types of Reactions
6-Ethyl-2-methyldecan-5-one undergoes various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The alkyl groups can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of 6-ethyl-2-methyldecanoic acid.
Reduction: Formation of 6-ethyl-2-methyldecan-5-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
6-Ethyl-2-methyldecan-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying ketone reactivity and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
作用机制
The mechanism of action of 6-Ethyl-2-methyldecan-5-one depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering signal transduction pathways. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
2-Methyl-5-decanone: Lacks the ethyl group at the sixth carbon.
6-Ethyl-5-decanone: Lacks the methyl group at the second carbon.
2,6-Dimethyldecan-5-one: Contains an additional methyl group at the sixth carbon.
Uniqueness
6-Ethyl-2-methyldecan-5-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
属性
IUPAC Name |
6-ethyl-2-methyldecan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-5-7-8-12(6-2)13(14)10-9-11(3)4/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSDDVXZMBYAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














